(2R)-2,3,5-Trimethylhexan-1-amine
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Overview
Description
(2R)-2,3,5-Trimethylhexan-1-amine is an organic compound with the molecular formula C9H21N It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,3,5-Trimethylhexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,3,5-trimethylhexane.
Amination Reaction: The key step involves the introduction of the amine group. This can be achieved through reductive amination, where the ketone or aldehyde precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: Given the chiral nature of the compound, chiral resolution techniques may be employed to separate the desired enantiomer. This can involve the use of chiral catalysts or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.
Chiral Catalysts: Employing chiral catalysts to ensure the production of the desired enantiomer with high enantiomeric excess.
Purification: Advanced purification techniques such as crystallization or distillation to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2,3,5-Trimethylhexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the amine to its corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Imines, nitriles.
Reduction: Alkanes.
Substitution: Various substituted amines depending on the electrophile used.
Scientific Research Applications
(2R)-2,3,5-Trimethylhexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Investigated for its potential role in biological systems, including as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor to drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-2,3,5-Trimethylhexan-1-amine exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors in biological systems, acting as an inhibitor or activator.
Pathways Involved: The compound can influence various biochemical pathways, depending on its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
(2S)-2,3,5-Trimethylhexan-1-amine: The enantiomer of (2R)-2,3,5-Trimethylhexan-1-amine, with similar but distinct properties.
2,3,5-Trimethylhexane: The parent hydrocarbon without the amine group.
Other Chiral Amines: Compounds like ®- and (S)-1-phenylethylamine, which also exhibit chirality and are used in similar applications.
Uniqueness
This compound is unique due to its specific chiral configuration, which can impart distinct biological and chemical properties compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution studies.
Properties
IUPAC Name |
(2R)-2,3,5-trimethylhexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-7(2)5-8(3)9(4)6-10/h7-9H,5-6,10H2,1-4H3/t8?,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSBEHRZHAKGFW-GKAPJAKFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)C(C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C(C)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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